molecular formula C14H12N4S3 B5092079 3,3'-[1,3,4-thiadiazole-2,5-diylbis(thiomethylene)]dipyridine

3,3'-[1,3,4-thiadiazole-2,5-diylbis(thiomethylene)]dipyridine

Cat. No. B5092079
M. Wt: 332.5 g/mol
InChI Key: WUSAEIDRAWCIHH-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazole is a heterocyclic compound that contains a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . It is a core structure in various biologically active compounds, including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and anti-microbial agents .


Synthesis Analysis

1,3,4-Thiadiazole derivatives can be synthesized by various methods. For example, they can be prepared by a nucleophilic substitution reaction of the appropriate ethylene glycol dihalide derivatives with 1,3,4-thiadiazole-2,5-dithiol dipotassium salt .


Molecular Structure Analysis

The molecular structure of a 1,3,4-thiadiazole derivative is determined by its substituents. The presence of the =N-C-S moiety and strong aromaticity of the ring are requirements for low toxicity and in vivo stability .


Chemical Reactions Analysis

1,3,4-Thiadiazoles can participate in various chemical reactions due to their unique structure. For example, they can produce mesoionic salts and strongly interact with biomolecules (proteins and DNA) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives depend on their specific structure. For example, 1,3,4-thiadiazole-2,5-diamine has a molecular weight of 117.15 and is stored in a refrigerator .

Scientific Research Applications

Antibacterial Activity

1,3,4-Thiadiazole molecules, including “3,3’-[1,3,4-thiadiazole-2,5-diylbis(thiomethylene)]dipyridine”, have been synthesized and studied for their antibacterial activity . They have shown inhibitory effects on various bacteria strains such as Klebsiella pneumoniae and Staphylococcus hominis .

Antifungal Activity

In addition to antibacterial properties, 1,3,4-thiadiazole compounds have also demonstrated a broad spectrum of activity against various pathogens, making them potential candidates for the synthesis of new potent antifungal agents .

DNA Binding

The interaction of 1,3,4-thiadiazole molecules with calf thymus-DNA (CT-DNA) has been investigated using UV-vis spectroscopic methods . This suggests potential applications in the field of genetics and molecular biology.

Pharmacological Properties

1,3,4-Thiadiazole derivatives exhibit a broad spectrum of pharmacological properties . They are present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .

Fluorescent Probes

Substituted 1,3,4-thiadiazole has shown the property of excited state intramolecular proton transfer (ESIPT), making it useful in the design and synthesis of “turn-on” fluorescent probes .

Structural Units of Biologically Active Molecules

1,3,4-Thiadiazole is a common and integral feature of a variety of natural products and medicinal agents . It is a versatile scaffold in drug discovery, contributing to the structural diversity and biological activity of these compounds .

Safety and Hazards

The safety and hazards of 1,3,4-thiadiazole derivatives depend on their specific structure. For example, 1,3,4-thiadiazole-2,5-diamine is harmful if swallowed and causes skin and eye irritation .

Future Directions

The future directions in the research of 1,3,4-thiadiazole derivatives could involve the synthesis of new derivatives with improved biological activity and lower toxicity. Structural modifications in the 1,3,4-thiadiazole ring could result in highly effective and less toxic compounds .

properties

IUPAC Name

2,5-bis(pyridin-3-ylmethylsulfanyl)-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4S3/c1-3-11(7-15-5-1)9-19-13-17-18-14(21-13)20-10-12-4-2-6-16-8-12/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUSAEIDRAWCIHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CSC2=NN=C(S2)SCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Bis(3-pyridylmethylthio)-1,3,4-thiadiazole

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